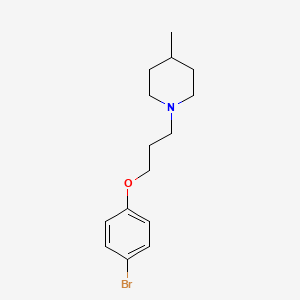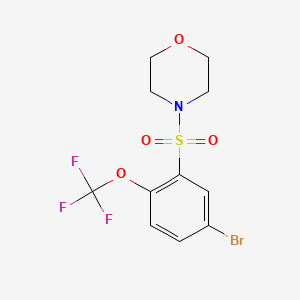
4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine
Übersicht
Beschreibung
4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfonyl group attached to a morpholine ring
Vorbereitungsmethoden
The synthesis of 4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 2-(trifluoromethoxy)aniline, undergoes bromination to introduce the bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Morpholine Introduction: Finally, the sulfonylated intermediate is reacted with morpholine to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various binding interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)morpholine include:
5-Bromo-2-(trifluoromethoxy)phenylboronic acid: Shares the bromine and trifluoromethoxy groups but differs in the presence of a boronic acid group instead of a sulfonyl group.
4-((5-Bromo-2-(trifluoromethoxy)phenyl)thio)morpholine: Similar structure but with a thioether group instead of a sulfonyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns.
Eigenschaften
IUPAC Name |
4-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO4S/c12-8-1-2-9(20-11(13,14)15)10(7-8)21(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAMZSLKCRESNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



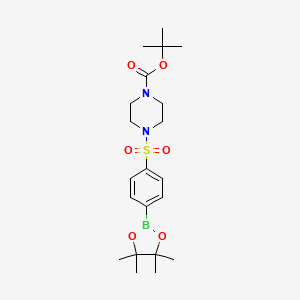
![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)
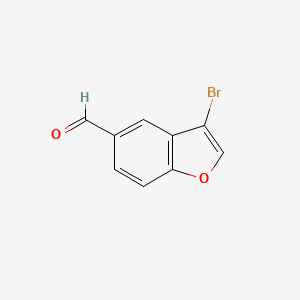
![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)
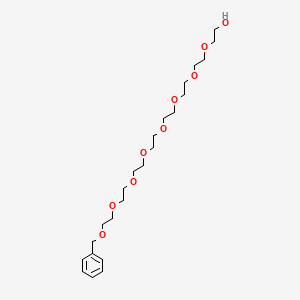
![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)
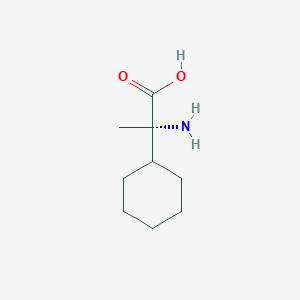
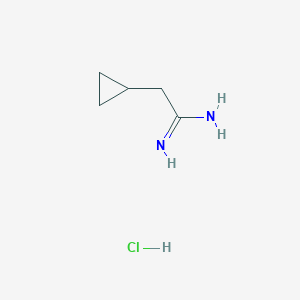
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)
